2,6-Difluoro-4-nitrobenzaldehyde
Overview
Description
2,6-Difluoro-4-nitrobenzaldehyde is a chemical compound with the molecular formula C7H3F2NO3 . It is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. In one study, o-phenylenediamine was condensed with p-amino benzoic acid in xylene and polyphosphoric acid to give 2-amino Benzimidazole . In the second step, 2-amino Benzimidazole was treated with different substituted aldehydes and ketones to form substituted Benzimidazole having imine linkage . Another study presented an efficient method to access gem-difluoro-2-trifluromethyl styrene derivatives via palladium catalysis .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two fluorine atoms and one nitro group attached to it . The average mass of the molecule is 187.100 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps. For instance, one reaction involves the use of N-bromosuccinimide (NBS) in a free radical reaction . The NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH) .Scientific Research Applications
Spectroscopic Analysis and Theoretical Studies
A study by Kalaichelvan, Sundaraganesan, and Joshua (2008) combined experimental and theoretical approaches to analyze the molecular and vibrational structure of nitrobenzaldehydes, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. Their work provides foundational knowledge on the physical and chemical properties of such compounds, which is crucial for their application in various scientific research areas (S. Kalaichelvan, N. Sundaraganesan, B. D. Joshua, 2008).
Chemical Actinometry
Galbavy, Ram, and Anastasio (2010) explored the use of 2-Nitrobenzaldehyde as a chemical actinometer for both solution and ice photochemistry. Their findings suggest the potential for using derivatives of nitrobenzaldehydes, including 2,6-Difluoro-4-nitrobenzaldehyde, in measuring light in photochemical experiments, providing accurate quantum yields and molar absorptivities essential for photochemical studies (E. S. Galbavy, K. Ram, C. Anastasio, 2010).
Crystallography and Molecular Interactions
Research by Garden et al. (2004) on closely related compounds examined the three-dimensional aggregation of nitrobenzaldehydes, revealing the importance of C-H...O, iodo-nitro, and aromatic pi-pi stacking interactions. This study provides insight into the molecular geometry and potential intermolecular interactions of this compound, which could inform its applications in materials science and molecular engineering (S. J. Garden, F. R. da Cunha, C. Glidewell, et al., 2004).
Properties
IUPAC Name |
2,6-difluoro-4-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3/c8-6-1-4(10(12)13)2-7(9)5(6)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHSVSOHMUMJNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260825-63-5 | |
Record name | 2,6-difluoro-4-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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